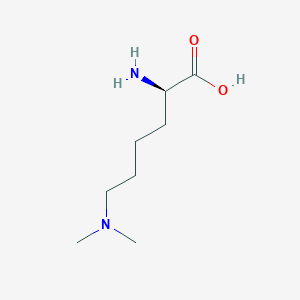

(R)-2-Amino-6-(dimethylamino)hexanoicacid

Description

Contextualization within Non-Canonical Amino Acid Research

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids encoded by the standard genetic code. nih.govnih.gov These molecules are a focal point of intensive research due to their vast potential in drug discovery, protein engineering, and the creation of novel biomaterials. rsc.org The incorporation of ncAAs into peptides or proteins can introduce novel functions, enhance stability, and modulate biological activity. nih.govresearchgate.net

(R)-2-Amino-6-(dimethylamino)hexanoic acid is a distinct ncAA derived from lysine (B10760008). It possesses two significant modifications:

Nε,Nε-dimethylation: Two methyl groups are attached to the terminal nitrogen atom (the epsilon-amino group) of the lysine side chain. N-methylation is a modification known to improve the pharmacokinetic properties of biologically active peptides. nih.govresearchgate.net

(R)-Stereochemistry: The alpha-carbon has an (R)-configuration, making it a D-amino acid analog. This is in contrast to the (S)-configuration (or L-form) found in genetically encoded amino acids.

The synthesis of peptides containing ncAAs like D-amino acids, which are difficult to express endogenously, can be achieved through methods like solid-phase peptide synthesis (SPPS). nih.gov This strategic incorporation allows researchers to probe protein structures and functions in ways not possible with canonical amino acids alone. nih.gov

Significance of Stereochemistry in Amino Acid Derivatives

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is a fundamental concept in biology and medicine. In amino acids, the chirality of the alpha-carbon (Cα) results in two mirror-image forms, or enantiomers: the L-form ((S)-configuration for most) and the D-form ((R)-configuration). rsc.org

While proteins in virtually all living organisms are constructed almost exclusively from L-amino acids, D-amino acids play crucial and diverse biological roles. wikipedia.orgacs.org The significance of the (R)-stereochemistry in a compound like (R)-2-Amino-6-(dimethylamino)hexanoic acid lies in the unique properties this configuration imparts, particularly when it is incorporated into a peptide chain:

Proteolytic Resistance: One of the most significant advantages of incorporating D-amino acids into peptides is the enhanced stability against degradation by proteases. letstalkacademy.comlifetein.com Proteolytic enzymes, which are common in biological systems, are highly stereoselective and primarily recognize and cleave peptide bonds between L-amino acids. acs.orglifetein.com Peptides containing D-amino acids are therefore less susceptible to enzymatic breakdown, leading to a longer biological half-life, a highly desirable trait for therapeutic peptides. letstalkacademy.com

Conformational Changes: Introducing a D-amino acid into a peptide sequence can induce significant changes in its secondary structure and folding. rsc.org This ability to manipulate conformation allows researchers to design peptides with specific shapes to enhance receptor binding, improve bioactivity, or create novel structural motifs like β-turns. rsc.orglifetein.com

Modulation of Biological Activity: The altered conformation and increased stability can lead to modified or improved biological activity. For some antimicrobial and host defense peptides, the strategic substitution of an L-amino acid with its D-enantiomer has been shown to improve efficacy. rsc.orgfrontiersin.org

The stereoselectivity of enzymes is a cornerstone of biochemistry, and harnessing this specificity is critical in the development of effective pharmaceuticals. acs.orgnih.gov

Overview of Research Domains for Amino-Hexanoic Acid Derivatives

The chemical scaffold of amino-hexanoic acid and its derivatives is explored across several domains of scientific research, owing to its structural versatility and biological relevance.

The L-isomer of the titular compound, Nε,Nε-dimethyl-L-lysine, is of paramount importance in the field of epigenetics . It is a well-established post-translational modification on histone proteins. nih.gov The dimethylation of specific lysine residues on histones is a key mechanism for regulating gene expression, capable of either activating or repressing transcription depending on the location. This modification creates binding sites for specific "reader" proteins that interpret the epigenetic code. nih.govresearchgate.net

The parent molecule, 6-aminohexanoic acid (also known as ε-aminocaproic acid), is a synthetic analog of lysine. nih.gov It is used clinically as an antifibrinolytic agent to inhibit the breakdown of blood clots by blocking lysine binding sites on plasminogen. nih.govnih.gov In biochemical research, its flexible and hydrophobic structure makes it a popular choice as a linker or spacer to connect different molecular fragments in modified peptides or other biologically active structures. nih.govresearchgate.net

Furthermore, the broader class of hexanoic acid derivatives is being investigated for a range of potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties, highlighting the scaffold's utility in drug discovery. ontosight.aiontosight.ai

Table 1: Research Findings on Amino-Hexanoic Acid Derivatives

| Compound Class | Stereochemistry | Key Research Finding/Application | Significance |

|---|---|---|---|

| D-Amino Acids | D- or (R)- | Incorporation into peptides confers resistance to degradation by proteases. letstalkacademy.comlifetein.com | Increases the in-vivo half-life of peptide-based therapeutics. |

| Nε,Nε-dimethyl-lysine | L- or (S)- | Acts as a key post-translational modification on histone tails in epigenetics. nih.gov | Regulates gene expression by creating binding sites for reader proteins. |

| N-Methylated Amino Acids | General | Improves pharmacokinetic properties of peptides, such as stability and bioavailability. nih.govresearchgate.net | Enhances the drug-like properties of peptide therapeutics. |

| 6-Aminohexanoic Acid | Achiral | Functions as an antifibrinolytic agent and a flexible linker in chemical synthesis. nih.govnih.govresearchgate.net | Provides both therapeutic utility and a tool for creating complex biomolecules. |

Advanced Synthetic Methodologies for (R)-2-Amino-6-(dimethylamino)hexanoic Acid and its Analogues

The synthesis of non-canonical amino acids such as (R)-2-amino-6-(dimethylamino)hexanoic acid, a derivative of lysine, is of significant interest due to their applications in peptide chemistry and drug discovery. nih.govnih.gov These molecules can introduce unique structural and functional properties into peptides and other bioactive compounds. The development of efficient and stereocontrolled synthetic routes is crucial for accessing these valuable building blocks. Methodologies span traditional chemical synthesis, which offers versatility, and biocatalytic approaches, which provide high selectivity and sustainability.

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

(2R)-2-amino-6-(dimethylamino)hexanoic acid |

InChI |

InChI=1S/C8H18N2O2/c1-10(2)6-4-3-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)/t7-/m1/s1 |

InChI Key |

XXEWFEBMSGLYBY-SSDOTTSWSA-N |

Isomeric SMILES |

CN(C)CCCC[C@H](C(=O)O)N |

Canonical SMILES |

CN(C)CCCCC(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 2 Amino 6 Dimethylamino Hexanoic Acid and Its Analogues

Chemical Synthesis Approaches and Strategies

Chemical synthesis provides robust and adaptable routes to (R)-2-amino-6-(dimethylamino)hexanoic acid. These strategies rely on precise control over stereochemistry and the strategic use of protecting groups to manage the multiple reactive functional groups present in the molecule.

Stereoselective Synthesis Techniques for Chiral Hexanoic Acid Derivatives

Achieving the desired (R)-configuration at the α-carbon is a primary challenge in the synthesis of this amino acid. Several stereoselective methods are applicable to chiral hexanoic acid derivatives.

Asymmetric Synthesis: This approach involves building the chiral center from an achiral precursor using a chiral catalyst or auxiliary. For amino acids, methods like asymmetric hydrogenation of a dehydroamino acid precursor or alkylation of a glycine (B1666218) enolate equivalent using a chiral phase-transfer catalyst are common.

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials. For (R)-2-amino-6-(dimethylamino)hexanoic acid, (R)-lysine is the most logical and common precursor, as the α-stereocenter is already correctly established. researchgate.net

Resolution: This technique separates a racemic mixture of the target compound or an intermediate. Kinetic resolution , where one enantiomer reacts faster than the other, is a powerful method. wikipedia.org Enzymatic kinetic resolution, for instance, might use an acylase to selectively hydrolyze the N-acyl group of one enantiomer in a racemic mixture of N-acyl-2-amino-6-(dimethylamino)hexanoic acid, allowing for the separation of the desired enantiomer. wikipedia.orgnih.govresearchgate.netDynamic kinetic resolution (DKR) is an even more efficient variation where the slower-reacting enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.netnih.gov

| Stereoselective Technique | Principle | Application Example for Hexanoic Acid Derivatives |

| Asymmetric Synthesis | Creation of a stereocenter from a prochiral substrate using a chiral reagent or catalyst. | Asymmetric hydrogenation of an α,β-unsaturated hexenoic acid derivative. |

| Chiral Pool Synthesis | Use of a naturally occurring chiral molecule as the starting material. | Derivatization of the ε-amino group of (R)-Lysine. researchgate.net |

| Kinetic Resolution | Separation of enantiomers based on differential reaction rates with a chiral catalyst or enzyme. | Enzymatic hydrolysis of one enantiomer of a racemic N-acetylated aminohexanoic acid derivative. wikipedia.org |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in-situ racemization of the unwanted enantiomer. | Transaminase-based DKR of a keto-acid precursor to yield the chiral amino acid. nih.gov |

Application of Protecting Group Chemistry in N,N-Dimethylaminohexanoic Acid Synthesis

The synthesis of (R)-2-amino-6-(dimethylamino)hexanoic acid necessitates the use of protecting groups to prevent unwanted side reactions at the α-amino and carboxylic acid functionalities during the modification of the side chain. springernature.comjocpr.com The choice of protecting groups is critical and must be orthogonal, meaning each group can be removed under specific conditions without affecting the others. nih.gov

α-Amino Group Protection: The α-amino group must be protected to prevent it from reacting during the methylation of the side-chain amine. Common protecting groups include the tert-butyloxycarbonyl (Boc) group, which is acid-labile, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. biosynth.comyoutube.com

Carboxylic Acid Protection: The carboxylic acid is typically protected as an ester, such as a methyl or benzyl (B1604629) ester, to prevent it from participating in undesired reactions. Benzyl esters (OBn) are often used as they can be removed by hydrogenolysis, a mild condition that is often compatible with other protecting groups. slideshare.net

Strategy: A typical synthetic sequence would involve the protection of both the α-amino and carboxyl groups of a lysine (B10760008) precursor. Following the N,N-dimethylation of the side-chain amine, the protecting groups are removed in a specific order to yield the final product. For example, if starting with Boc-Lys-OBn, the side chain can be dimethylated, followed by hydrogenolysis to remove the benzyl ester and then treatment with a strong acid like trifluoroacetic acid (TFA) to remove the Boc group. creative-peptides.com

Derivatization Pathways from Precursor Amino Acids (e.g., Lysine)

The most direct chemical route to (R)-2-amino-6-(dimethylamino)hexanoic acid is the modification of the ε-amino group of L-lysine (which has the desired R-configuration in the (R,S) system when named as a hexanoic acid derivative). researchgate.net

The key transformation is the exhaustive methylation of the primary ε-amino group to a tertiary dimethylamino group. A widely used and efficient method for this is reductive amination , also known as the Eschweiler-Clarke reaction. nih.gov

This reaction involves treating the lysine derivative (with protected α-amino and carboxyl groups) with an excess of formaldehyde (B43269) and a reducing agent. Formic acid is the classic reducing agent, but others like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can also be used under milder conditions. The reaction proceeds through the initial formation of an imine with formaldehyde, which is then reduced. The resulting secondary amine reacts again with formaldehyde to form an iminium ion, which is subsequently reduced to the final tertiary dimethylamine. nih.gov

Biocatalytic and Biotechnological Production Platforms

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral amino acids. nih.gov These methods leverage the exquisite stereospecificity of enzymes to produce enantiomerically pure compounds, often under mild reaction conditions. nih.govrsc.org

Enzymatic Transformations in Chiral Amino Acid Synthesis

Several classes of enzymes can be employed for the synthesis of chiral non-canonical amino acids. nih.govrsc.org

Amino Acid Dehydrogenases (AADHs): These enzymes catalyze the stereoselective reductive amination of α-keto acids to produce the corresponding α-amino acid. mdpi.com To synthesize (R)-2-amino-6-(dimethylamino)hexanoic acid, one would require a suitable α-keto acid precursor (2-oxo-6-(dimethylamino)hexanoic acid) and an R-specific AADH. A key challenge is the cofactor regeneration (typically NADH or NADPH), which is often achieved by using a coupled enzyme system, such as formate (B1220265) dehydrogenase or glucose dehydrogenase. mdpi.com

Transaminases (TAs): Also known as aminotransferases, these pyridoxal-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like L-alanine or L-aspartate) to a keto acid acceptor. nih.gov The use of ω-transaminases is particularly valuable as they can have broad substrate specificity. An (R)-selective transaminase could be used to convert 2-oxo-6-(dimethylamino)hexanoic acid into the desired product with high enantiomeric excess.

Acylases: As mentioned in the context of kinetic resolution, L- or D-aminoacylases can be used for the enantioselective hydrolysis of N-acylamino acids. wikipedia.org This is a well-established industrial method for producing natural amino acids and can be adapted for non-canonical analogues.

| Enzyme Class | Reaction Catalyzed | Substrate Requirement | Key Advantage |

| Amino Acid Dehydrogenases | Reductive amination of an α-keto acid. mdpi.com | α-keto acid precursor, NH₃, and NAD(P)H cofactor. | High stereoselectivity and atom economy. |

| Transaminases | Transfer of an amino group from an amino donor to a keto acid. nih.gov | α-keto acid precursor and an amino donor (e.g., L-alanine). | Avoids the direct use of ammonia; equilibrium can be driven forward. |

| Acylases/Amidases | Enantioselective hydrolysis of an N-acylamino acid or amino acid amide. nih.govresearchgate.net | Racemic N-acylamino acid or amino acid amide. | Robust and well-established for kinetic resolution. |

Whole-Cell Biocatalysis for (R)-2-Amino-6-(dimethylamino)hexanoic Acid Production

Instead of using isolated enzymes, it is often more cost-effective and stable to use whole microbial cells as biocatalysts. researchgate.netmdpi.com These cells can be engineered to overexpress one or more desired enzymes, and they conveniently contain all the necessary cofactors and regeneration systems. nih.govresearchgate.net

For the production of (R)-2-amino-6-(dimethylamino)hexanoic acid, a whole-cell system could be designed in several ways:

Engineered E. coli or C. glutamicum: A host organism could be engineered to express a specific (R)-selective transaminase or dehydrogenase. nih.govresearchgate.net The cells would then be fed the precursor, 2-oxo-6-(dimethylamino)hexanoic acid, which they would convert into the final product.

Metabolic Pathway Engineering: A more advanced approach involves engineering the entire metabolic pathway of an organism to produce the target molecule from a simple carbon source like glucose. nih.govnih.gov This would require introducing genes for the synthesis of the carbon backbone and the specific enzymes needed for amination and N-methylation. While complex, this strategy represents a highly sustainable and potentially low-cost production platform for valuable non-canonical amino acids. google.com

Metabolic Engineering Strategies for Enhanced Amino Acid Biosynthesis

Metabolic engineering offers a powerful and sustainable alternative to traditional chemical synthesis for the production of non-canonical amino acids (ncAAs) like (R)-2-Amino-6-(dimethylamino)hexanoic acid. encyclopedia.pub By redesigning the metabolic pathways of microbial hosts, it is possible to create cellular factories capable of converting simple carbon sources into complex, high-value molecules. sciepublish.commdpi.com The biosynthesis of (R)-2-Amino-6-(dimethylamino)hexanoic acid, a chiral amino acid with a dimethylated terminal amine, presents a multifaceted challenge that can be addressed through a combination of pathway engineering, enzyme evolution, and optimization of cellular metabolism.

The core strategies for the biosynthesis of such a non-canonical amino acid can be broadly categorized into three approaches: the extension of existing pathways for canonical amino acids, the derivatization of canonical amino acids, and the establishment of entirely new de novo synthesis routes. bit.edu.cn A plausible biosynthetic route for (R)-2-Amino-6-(dimethylamino)hexanoic acid would likely involve the modification of the L-lysine biosynthesis pathway, given the structural similarity.

A hypothetical engineered pathway could start from L-lysine, a common amino acid produced in high titers by industrial microorganisms like Corynebacterium glutamicum and Escherichia coli. The pathway would then require several key enzymatic steps to achieve the desired modifications: the stereoinversion of the alpha-carbon from the (S)-configuration of L-lysine to the (R)-configuration, and the N,N-dimethylation of the epsilon-amino group.

Pathway Elongation and Precursor Supply:

A critical aspect of enhancing the production of any target molecule is ensuring a sufficient supply of its precursors. In this case, a high flux through the L-lysine biosynthetic pathway is paramount. This can be achieved by:

Overexpression of Key Enzymes: Increasing the expression levels of enzymes in the lysine biosynthesis pathway, such as aspartokinase, dihydrodipicolinate synthase, and diaminopimelate decarboxylase, can help to pull metabolic flux towards lysine.

Deregulation of Feedback Inhibition: Many biosynthetic pathways are tightly regulated by feedback inhibition, where the final product inhibits the activity of early enzymes in the pathway. Engineering feedback-resistant enzyme variants is a common strategy to overcome this limitation and boost production.

Elimination of Competing Pathways: Knocking out genes of competing pathways that drain precursors away from the desired route can further enhance the availability of intermediates for lysine synthesis.

Enzyme Engineering for Novel Reactions:

The conversion of L-lysine to (R)-2-Amino-6-(dimethylamino)hexanoic acid requires enzymes with novel specificities. This is where protein engineering plays a crucial role.

Stereoinversion: The conversion of the alpha-carbon from the (S) to the (R) configuration could be achieved using an amino acid racemase. While racemases specific for lysine exist, their efficiency and stereoselectivity might need to be improved through directed evolution or rational design to favor the (R)-isomer.

N-Methylation: The dimethylation of the terminal amino group is a key step. This can be catalyzed by N-methyltransferases. These enzymes typically use S-adenosyl-L-methionine (SAM) as a methyl group donor. youtube.com Identifying or engineering a highly specific and efficient N-methyltransferase that can perform a two-step methylation on the epsilon-amino group of a lysine derivative is essential. It may be necessary to employ two separate enzymes or a single enzyme capable of sequential methylation.

Host Organism Optimization:

The choice of the microbial host and its subsequent optimization are critical for a successful metabolic engineering strategy. E. coli is a common choice due to its well-characterized genetics and metabolism, and the availability of a vast array of genetic tools. sciepublish.com However, organisms like Saccharomyces cerevisiae (a yeast) also offer advantages, particularly in their robustness for industrial fermentation processes. mdpi.com

Optimization of the host would involve:

Enhancing Cofactor Availability: The methylation steps require SAM. Engineering the methionine biosynthesis pathway to increase the intracellular pool of SAM can be crucial for maximizing the yield of the final product.

Improving Product Tolerance and Export: High concentrations of the target molecule can be toxic to the host cells. Overexpressing efflux pumps or engineering the cell membrane to increase tolerance can help to alleviate this issue and improve final titers.

Table 1: Key Enzymatic Steps and Engineering Strategies

| Reaction Step | Enzyme Class | Potential Engineering Strategies | Precursor/Cofactor Considerations |

| Stereoinversion of α-carbon | Amino Acid Racemase | Directed evolution for enhanced activity and selectivity towards the (R)-isomer. | - |

| N-methylation of ε-amino group | N-methyltransferase | Protein engineering for specificity towards the lysine derivative and for dual methylation capability. | S-adenosyl-L-methionine (SAM) |

| Precursor supply | Aspartokinase, Dihydrodipicolinate synthase | Overexpression and engineering for feedback resistance. | Aspartate, Pyruvate |

Detailed Research Findings:

While direct metabolic engineering of (R)-2-Amino-6-(dimethylamino)hexanoic acid is not yet extensively documented in publicly available research, studies on related non-canonical amino acids provide valuable insights. For instance, the biosynthesis of other N-methylated amino acids has been achieved by introducing heterologous N-methyltransferases into microbial hosts. acs.orgnih.gov Furthermore, the production of D-amino acids, which also require stereoinversion from the naturally occurring L-isomers, has been successfully demonstrated through the use of engineered racemases and transaminases. nih.govmdpi.com These successful examples underscore the feasibility of the proposed metabolic engineering strategies for producing (R)-2-Amino-6-(dimethylamino)hexanoic acid. The integration of systems biology approaches, such as flux balance analysis and transcriptomics, can further guide the rational design and optimization of the production host for enhanced biosynthesis. nih.gov

Elucidation of Metabolic Pathways and Biological Roles of 2 Amino 6 Dimethylamino Hexanoic Acid

Identification and Occurrence as an Endogenous Metabolite

N,N-dimethyllysine is chemically classified as an L-alpha-amino acid, distinguished by the presence of two methyl groups on the epsilon (ε) amino group of the L-lysine side chain. nih.govdrugbank.comhmdb.ca It is recognized as an endogenous metabolite, meaning it is produced within the body. hmdb.ca Its presence has been detected in human biospecimens, including blood and urine, although it has not yet been quantified. hmdb.ca Beyond mammals, N,N-dimethyllysine has also been identified in the metabolomes of plants and various microorganisms, such as Schizosaccharomyces pombe and Trypanosoma brucei, indicating a conserved biological relevance across different life forms. nih.gov

| Attribute | Description | References |

|---|---|---|

| Chemical Name | (2S)-2-amino-6-(dimethylamino)hexanoic acid | nih.gov |

| Classification | L-alpha-amino acid, L-lysine derivative | nih.govdrugbank.com |

| Endogenous Status | Confirmed endogenous metabolite | hmdb.ca |

| Occurrence in Humans | Detected in blood and urine | hmdb.ca |

| Occurrence in Other Organisms | Identified in plants, Schizosaccharomyces pombe, and Trypanosoma brucei | nih.gov |

Role in Cellular Metabolism and Biochemical Pathways

N,N-dimethyllysine is an integral component of cellular metabolism with diverse functions. One of its primary roles is serving as a precursor in the metabolic pathway for carnitine biosynthesis. Carnitine is an essential compound required for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a critical process for energy production.

Beyond its direct role in intermediary metabolism, the biological significance of N,N-dimethyllysine is profoundly linked to its function as a post-translational modification. The dimethylation of lysine (B10760008) residues on proteins, particularly histones, is a key epigenetic mechanism that regulates protein function and gene expression. nih.gov This modification alters the chemical properties of the lysine side chain, creating specific recognition sites or "docking sites" for other proteins. A well-studied example is the dimethylation of lysine 9 on histone H3 (H3K9me2), which creates a binding site for heterochromatin protein 1β (HP1β). nih.gov This interaction is crucial for the formation of condensed chromatin (heterochromatin) and subsequent gene silencing.

| Metabolic/Biological Role | Description | References |

|---|---|---|

| Intermediary Metabolism | Functions as a precursor for the biosynthesis of carnitine, which is vital for fatty acid transport and oxidation. | |

| Post-Translational Modification | Exists as dimethylated lysine residues on proteins, altering their function and interactions. | nih.gov |

| Epigenetic Regulation | Dimethylation of histone tails (e.g., H3K9me2) influences chromatin structure and regulates gene expression, often leading to transcriptional repression. | |

| Protein-Protein Interactions | Creates specific binding sites on proteins for "reader" domains, such as the interaction between H3K9me2 and HP1β. | nih.gov |

The metabolism of N,N-dimethyllysine is primarily understood in the context of its role as a dynamic post-translational modification rather than as a direct participant in amino acid interconversion pathways. nih.govnih.gov The state of lysine methylation on a protein is not static; it is part of a reversible process tightly controlled by specific enzymes. nih.gov This dynamic nature allows for nuanced regulation of cellular processes in response to various stimuli. While amino acid metabolism involves complex networks of interconversion, the primary metabolic fate of N,N-dimethyllysine residues on proteins is demethylation, returning them to a mono-methylated or unmethylated state, rather than conversion into other amino acid types. nih.govyoutube.com Free N,N-dimethyllysine, derived from protein degradation, serves as a substrate for carnitine synthesis. wikipedia.orgnih.gov

Dysregulation of amino acid metabolism is a hallmark of many diseases, including cancer. nih.govnih.gov Altered levels of lysine methylation, in particular, have been associated with tumor progression and metastasis. Glioblastoma (GBM), the most aggressive primary brain tumor in adults, is characterized by significant epigenetic and metabolic reprogramming. nih.govresearchgate.net

The enzymes that regulate lysine methylation are frequently implicated in GBM pathology. nih.govfrontiersin.org For example, specific lysine demethylases (KDMs) are considered potential therapeutic targets. nih.govresearchgate.net Inhibition of KDM4C and KDM7A has been shown to increase levels of repressive histone marks (H3K9me3) and lead to cell death in glioblastoma-initiating cells. nih.gov Similarly, the histone demethylase KDM2B has been found to be overexpressed in GBM, and its inhibition can induce apoptosis and increase sensitivity to chemotherapy. nih.gov This highlights that the metabolic pathways involving lysine methylation are critical for GBM cell maintenance and chemoresistance. nih.gov The broader context of metabolic heterogeneity in glioblastoma also involves the dysregulation of other essential amino acids, such as methionine and tryptophan, which can activate oncogenes and help cancer cells evade the immune system. nih.govoncology-central.com

| Enzyme | Role in Glioblastoma (GBM) | Therapeutic Implication | References |

|---|---|---|---|

| KDM2B | Promotes GBM cell maintenance and chemoresistance. | Inhibition induces apoptosis and sensitizes cells to chemotherapy. | nih.gov |

| KDM4C | Its activity supports the survival of glioblastoma-initiating cells. | Inhibition leads to increased H3K9me3 and subsequent cell death. | nih.gov |

| KDM7A | Contributes to GBM cell survival by removing repressive methylation marks. | Inhibition promotes cell death in glioblastoma-initiating cells. | nih.gov |

Enzymatic Systems Involved in N,N-Dimethyllysine Metabolism

The metabolic state of N,N-dimethyllysine as a protein modification is dynamically regulated by two opposing classes of enzymes: lysine methyltransferases (KMTs) and lysine demethylases (KDMs). nih.govnih.gov

Lysine Methyltransferases (KMTs) , often called "writers," are responsible for adding methyl groups to lysine residues. nih.gov These enzymes catalyze the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM). oup.com The SET domain-containing family of enzymes is a major group of KMTs involved in histone methylation. nih.gov

Lysine Demethylases (KDMs) , or "erasers," catalyze the removal of methyl groups. nih.gov There are two main families of these enzymes. The first is the lysine-specific demethylase 1 (LSD1) family, which can only demethylate mono- and dimethylated lysines. oup.com The second and larger family contains the Jumonji C (JmjC) domain. biologists.com These enzymes are iron (II) and 2-oxoglutarate-dependent oxygenases that can demethylate mono-, di-, and trimethylated lysines. The KDM4 subfamily are examples of JmjC domain-containing enzymes that can reverse the H3K9me2 mark. This enzymatic regulation allows for the dynamic control of gene expression and other cellular processes.

| Enzyme Class | Common Name | Function | Examples | Cofactors/Mechanism | References |

|---|---|---|---|---|---|

| Lysine Methyltransferases (KMTs) | Writers | Add methyl groups to lysine residues. | SET domain-containing proteins (e.g., SUV39H1, EZH2) | Use S-adenosyl-L-methionine (SAM) as a methyl donor. | nih.govoup.com |

| Lysine Demethylases (KDMs) | Erasers | Remove methyl groups from lysine residues. | LSD1 (KDM1) family | Amine oxidase mechanism; removes mono/di-methylation. | oup.combiologists.com |

| JmjC domain-containing family (e.g., KDM4) | Fe(II) and 2-oxoglutarate-dependent oxygenases; removes mono/di/tri-methylation. | biologists.com |

Applications of R 2 Amino 6 Dimethylamino Hexanoic Acid As a Molecular Building Block in Chemical Biology

Strategic Incorporation into Peptides and Peptide Mimics

The integration of non-natural amino acids like (R)-2-Amino-6-(dimethylamino)hexanoic acid into peptide sequences is a powerful strategy for developing novel functionalities. This compound can introduce unique conformational constraints, alter solubility, and provide a specific site for further chemical modification.

The primary method for incorporating (R)-2-Amino-6-(dimethylamino)hexanoic acid into a peptide chain is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.com The most common approach utilizes the fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group of the incoming amino acid. wpmucdn.com

The general SPPS cycle for incorporating this amino acid involves several key steps:

Deprotection: The Fmoc group of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like N,N-Dimethylformamide (DMF), to expose a free amine. wpmucdn.comnih.gov

Activation and Coupling: The carboxylic acid of the incoming Fmoc-protected (R)-2-Amino-6-(dimethylamino)hexanoic acid is activated using a coupling reagent. This activated amino acid is then added to the resin, where it forms a peptide bond with the newly exposed amine. nih.gov The terminal dimethylamino group on the side chain may require a temporary protecting group depending on the specific reaction conditions to prevent side reactions.

Washing: After coupling, the resin is thoroughly washed to remove excess reagents and byproducts. peptide.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically with a strong acid cocktail such as trifluoroacetic acid (TFA). nih.govnih.gov

Table 1: Common Reagents Used in Fmoc-Based SPPS

| Reagent Class | Example Reagent | Function |

| Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Protects the α-amino group of the amino acid. wpmucdn.com |

| Coupling Reagents | TBTU, HATU, HCTU, DIC | Activate the carboxylic acid for peptide bond formation. peptide.comnih.gov |

| Deprotection Agent | Piperidine | Removes the Fmoc protecting group. wpmucdn.comnih.gov |

| Resin Support | Wang Resin, Rink Amide Resin | Insoluble support to which the peptide is anchored. wpmucdn.com |

| Cleavage Agent | TFA (Trifluoroacetic acid) | Cleaves the final peptide from the resin. nih.govnih.gov |

Peptide-based probes are designed to interact with specific biological receptors or enzymes. nih.gov By strategically placing this non-natural amino acid within a peptide sequence known to bind to a particular protein, researchers can create tools to study molecular interactions. For example, the dimethylamino group could serve as an attachment point for a reporter group that signals when the peptide binds to its target, providing insights into biological processes. beilstein-journals.org

Role as a Chiral Intermediate in the Synthesis of Complex Organic Molecules

Beyond its use in peptides, (R)-2-Amino-6-(dimethylamino)hexanoic acid is a valuable chiral intermediate for the synthesis of complex organic molecules. The (R)-configuration at the α-carbon provides a defined stereocenter that can be carried through a synthetic route to produce enantiomerically pure final products. nih.gov

In asymmetric synthesis, chiral building blocks like this amino acid are used to construct larger molecules with precise three-dimensional structures. The amino acid scaffold provides three distinct functional groups—the amine, the carboxylic acid, and the dimethylamino-terminated side chain—that can be selectively modified. This versatility allows chemists to use it as a starting point for synthesizing a wide range of compounds, including natural product analogues and novel pharmaceutical agents, where specific stereochemistry is often critical for biological activity. nih.gov

Investigations into Structural Analogs and Derivatives of R 2 Amino 6 Dimethylamino Hexanoic Acid

Rational Design and Chemical Synthesis of Hexanoic Acid Derivatives

The rational design of derivatives of (R)-2-Amino-6-(dimethylamino)hexanoic acid is guided by the objective of optimizing interactions with a specific biological target. jetir.org The design process typically involves identifying key pharmacophoric elements: the α-amino acid moiety, the terminal dimethylamino group, and the intervening four-carbon alkyl chain. Each of these components can be systematically modified to probe their role in target binding and activity. For instance, the basic dimethylamino group may mimic a methylated lysine (B10760008) side chain, targeting the active site of lysine-specific enzymes. ijarsct.co.in

The chemical synthesis of these non-proteinogenic, α-disubstituted amino acids requires specialized strategies to control stereochemistry and incorporate the desired functional groups. acs.orgrsc.org A common approach involves the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent. This ensures the desired (R)-configuration at the α-carbon. The synthesis can be conceptualized in a multi-step sequence, starting from readily available precursors.

A plausible synthetic pathway is outlined below:

Preparation of a Chiral Glycine Equivalent: A chiral auxiliary is attached to glycine to direct the stereochemical outcome of the alkylation step.

Alkylation of the Side Chain: The resulting enolate is reacted with a suitable electrophile, such as 4-bromo-N,N-dimethylbutan-1-amine, to introduce the functionalized side chain.

Deprotection and Purification: The chiral auxiliary and any protecting groups on the amino and carboxyl functions are removed to yield the final (R)-2-Amino-6-(dimethylamino)hexanoic acid product, which is then purified using techniques like ion-exchange chromatography.

The table below summarizes the key stages of a representative synthetic route.

| Step | Description | Key Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Formation of Chiral Schiff Base | Glycine ethyl ester, Chiral phase-transfer catalyst, Base (e.g., NaOH) | To create a nucleophilic glycine equivalent with stereochemical control. |

| 2 | Asymmetric Alkylation | 1-bromo-4-(dimethylamino)butane, Organic solvent (e.g., Toluene) | To introduce the dimethylamino-butyl side chain at the α-carbon with high enantioselectivity. nih.gov |

| 3 | Hydrolysis and Deprotection | Aqueous Acid (e.g., HCl) | To remove the chiral auxiliary and hydrolyze the ester to the carboxylic acid, yielding the target compound. |

| 4 | Purification | Ion-exchange chromatography | To isolate the pure amino acid from reaction byproducts and salts. |

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For (R)-2-Amino-6-(dimethylamino)hexanoic acid, SAR studies involve synthesizing a series of analogs where specific parts of the molecule are altered, and the resulting change in biological activity (e.g., enzyme inhibitory potency, measured as IC50) is quantified. nih.gov These studies help to build a comprehensive model of the pharmacophore, identifying which functional groups are essential for activity and which can be modified to improve properties such as potency or selectivity.

Key areas for modification in SAR studies of this scaffold include:

The Terminal Amino Group: The degree of N-methylation (monomethyl, dimethyl, trimethyl/quaternary ammonium) and the size of the alkyl substituents (e.g., diethylamino) can be varied. This helps to determine the optimal steric bulk and basicity for interaction with the target, which may involve hydrogen bonding or ionic interactions.

The Alkyl Chain Length: The four-carbon linker between the α-carbon and the terminal nitrogen can be shortened or lengthened (e.g., creating aminopentanoic or aminoheptanoic acid derivatives). This probes the ideal distance required to position the terminal amino group for optimal interaction within the enzyme's active site.

The α-Amino Acid Moiety: The necessity of the free α-amino and α-carboxyl groups can be confirmed by synthesizing derivatives such as the N-acetylated analog or the methyl ester. A significant loss of activity in these analogs would indicate that these groups are critical for binding, likely through salt-bridge or hydrogen bond formation with residues in the active site.

The following interactive table presents a hypothetical SAR study for a series of analogs targeting a lysine-specific enzyme.

| Analog | Modification from Parent Compound | Rationale | Hypothetical IC50 (nM) |

|---|---|---|---|

| Parent Compound | (R)-2-Amino-6-(dimethylamino)hexanoic acid | Baseline | 150 |

| Analog 1 | Terminal -NH(CH3) (monomethyl) | Assess role of N-methylation; potential for H-bond donation. | 450 |

| Analog 2 | Terminal -N(C2H5)2 (diethyl) | Probe steric tolerance at the terminal nitrogen. | 800 |

| Analog 3 | (R)-2-Amino-5-(dimethylamino)pentanoic acid | Shorten alkyl chain by one methylene unit. | 1200 |

| Analog 4 | (R)-2-Amino-7-(dimethylamino)heptanoic acid | Lengthen alkyl chain by one methylene unit. | 250 |

| Analog 5 | N-acetyl at α-amino group | Determine importance of the α-amino group's positive charge. | >10,000 |

| Analog 6 | Methyl ester at α-carboxyl group | Determine importance of the α-carboxylate group's negative charge. | >10,000 |

Mechanistic Studies of Enzyme-Ligand Interactions

To understand how derivatives of (R)-2-Amino-6-(dimethylamino)hexanoic acid exert their effects at a molecular level, mechanistic studies involving computational and experimental techniques are employed. researchgate.net Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict and analyze the binding mode of an inhibitor within the three-dimensional structure of its enzyme target. nih.gov These computational approaches can reveal the specific amino acid residues involved in binding and the types of intermolecular forces that stabilize the enzyme-inhibitor complex. nih.gov

In a typical docking simulation, the ligand is placed into the enzyme's active site, and a scoring function estimates the binding affinity. researchgate.net For a ligand like (R)-2-Amino-6-(dimethylamino)hexanoic acid binding to a hypothetical lysine-modifying enzyme, the simulation would likely predict a binding pose that capitalizes on its key functional groups.

The predicted interactions would include:

Ionic Interactions: The positively charged α-amino group and the terminal dimethylamino group would be positioned to form strong salt bridges with negatively charged residues like aspartate or glutamate in the active site. ijarsct.co.in The negatively charged α-carboxylate would likely interact with positively charged residues such as lysine or arginine.

Hydrogen Bonding: Beyond ionic interactions, the amino and carboxyl groups are prime candidates for forming a network of hydrogen bonds with polar residues or backbone atoms, further anchoring the ligand.

Hydrophobic Interactions: The -(CH2)4- alkyl chain would be expected to fit into a hydrophobic pocket or channel within the active site, making favorable van der Waals contacts with nonpolar residues like leucine, isoleucine, and valine.

These computational predictions are ideally validated through experimental methods such as X-ray crystallography of the enzyme-inhibitor complex, which can provide a definitive picture of the binding mode. The table below summarizes the plausible key interactions for (R)-2-Amino-6-(dimethylamino)hexanoic acid within an enzyme active site.

| Ligand Functional Group | Hypothetical Enzyme Residue | Type of Interaction | Significance |

|---|---|---|---|

| α-Amino Group (-NH3+) | Aspartate (Asp) | Ionic Bond / Salt Bridge | Primary anchor for the α-amino acid moiety. |

| α-Carboxylate Group (-COO-) | Lysine (Lys) | Ionic Bond / Salt Bridge | Orients and secures the carboxylate end of the ligand. |

| Terminal Dimethylamino Group (-N(CH3)2H+) | Glutamate (Glu) | Ionic Bond / Salt Bridge | Mimics the interaction of a methylated lysine side chain. |

| Alkyl Chain (-(CH2)4-) | Leucine (Leu), Valine (Val) | Hydrophobic Interactions | Positions the ligand correctly within the active site channel. |

Q & A

Q. What are the standard synthetic routes for (R)-2-Amino-6-(dimethylamino)hexanoic acid?

The compound is synthesized via Eschweiler–Clarke methylation of 6-aminohexanoic acid using formaldehyde and formic acid. Key steps include:

- Reagent selection : Formaldehyde acts as the methylating agent, while formic acid serves as a reducing agent .

- Reaction optimization : Temperature (typically 80–100°C) and solvent polarity (aqueous or methanol systems) influence yield. Excess reagents ensure complete dimethylation of the primary amine .

- Purification : Acid-base extraction or recrystallization isolates the product.

Q. How is (R)-2-Amino-6-(dimethylamino)hexanoic acid characterized spectroscopically?

- NMR : and NMR identify methyl groups (δ ~2.2–2.5 ppm for N(CH)) and the α-carbon chiral center. - COSY confirms backbone connectivity .

- LC-MS/MS : High-resolution mass spectrometry (HRMS) validates molecular weight (CHNO, MW 174.24 g/mol) and fragmentation patterns .

- Chiral HPLC : Enantiomeric purity is confirmed using chiral stationary phases (e.g., amylose-based columns) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : Hydrochloride salt forms enhance aqueous solubility (tested in PBS, pH 7.4). Freebase solubility is limited in non-polar solvents .

- Stability : Degradation occurs above 150°C; storage at –20°C in inert atmospheres (N) prevents oxidation .

Advanced Research Questions

Q. How can enantiomeric purity be achieved during synthesis?

- Asymmetric catalysis : Chiral auxiliaries (e.g., tert-butyl oxazinane derivatives) direct stereochemistry during alkylation steps .

- Diastereomeric resolution : Use of enantiopure boronic acid intermediates or chiral counterions (e.g., tartaric acid) separates (R)- and (S)-forms .

- Kinetic resolution : Enzymatic methods (lipases or acylases) selectively hydrolyze one enantiomer .

Q. What computational strategies model its interactions with biological targets?

- Molecular Dynamics (MD) : Simulates binding to lysine-specific enzymes (e.g., histone demethylases) using force fields like AMBER or CHARMM.

- QM/MM : Quantifies electronic interactions at active sites, such as hydrogen bonding with dimethylamino groups .

- Docking studies : Predict affinity for receptors using AutoDock Vina; the dimethylamino group’s basicity (pKa ~10) influences protonation states .

Q. How do structural modifications impact its bioactivity?

- Functional group replacement : Substituting dimethylamino with azido () or borono groups ( ) alters reactivity in click chemistry or enzyme inhibition.

- Backbone elongation : Adding methylene units (C → C) affects membrane permeability, as shown in homologous series of amino acids .

- Protecting groups : Boc-protected analogs ( ) improve stability in peptide synthesis but reduce cellular uptake .

Q. How are contradictions in spectroscopic data resolved?

- Multi-technique validation : Discrepancies in NMR shifts (e.g., α-carbon vs. side-chain) are resolved via DEPT-135 and HSQC experiments .

- Isotopic labeling : -labeling clarifies ambiguous amine signals in crowded spectral regions .

Methodological Recommendations

- Synthesis optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent, stoichiometry) for maximum yield .

- Analytical rigor : Combine chiral HPLC with circular dichroism (CD) to confirm absolute configuration .

- Data reporting : Include crystallographic data (if available) and ESI-MS/MS fragmentation trees for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.